Sematilide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Sematilide hydrochloride has been analyzed through various pharmacological studies. Its structure is closely related to N-acetylprocainamide, and it belongs to the class III antiarrhythmic agents.
Chemical Reactions and Properties
Pharmacokinetics and Pharmacodynamics : Sematilide hydrochloride's pharmacokinetics have been studied in both healthy volunteers and patients with renal impairment. It shows significant renal clearance and its pharmacologic effect on the QT interval is notable (Shi et al., 1996).
Electrophysiological Effects : It has been shown to prolong action potential duration in vitro, without depressing the maximum action potential upstroke slope. This indicates its specific class III action in the heart (Wong et al., 1992).
Physical Properties Analysis
The specific physical properties of Sematilide hydrochloride, such as melting point, boiling point, and solubility, are not detailed in the available research literature.
Chemical Properties Analysis
Effects on Membrane Currents : Sematilide hydrochloride affects membrane currents in cardiac cells, particularly inhibiting the delayed rectifier K+ current, which is crucial for its antiarrhythmic properties (Ishii et al., 1997).
Hemodynamic Effects : Studies have shown that Sematilide does not significantly affect hemodynamic variables like arterial pressures or cardiac index, making it a safer choice in certain patient populations (Stambler et al., 1995).
Applications De Recherche Scientifique
Prolongation of QT Interval : Sematilide prolongs the rate-corrected QT (QTc) interval in a dose- and concentration-related manner. It also slows heart rate at high concentrations (Wong et al., 1992).
Action on Cardiac Tissues : It prolongs the duration of action potentials in guinea pig left atrium, suggesting effectiveness in blocking atrial arrhythmia (Ishii et al., 1995). Additionally, Sematilide hydrochloride increases the atrial effective refractory period, atrioventricular nodal effective refractory period, and right ventricular effective refractory period (Sager et al., 1993).
Inhibition of Potassium Channels : It blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes (Takai et al., 1997).
Rate-Dependent Effects : The drug shows rate-dependent effects on action potential duration in guinea pig ventricular myocytes, with significant effects at lower stimulation rates (Sawanobori et al., 1994).
Selective Blocking : Sematilide selectively inhibits the rapidly activating delayed rectifier K+ current in guinea pig atrial myocytes, prolonging action potential duration and refractoriness (Ishii et al., 1996).
Effects in Animal Models : It is effective in preventing reentrant ventricular arrhythmias in experimental animals and humans, with no significant side effects in a canine model of arrhythmia (Greenberg et al., 1992).
Hemodynamic Effects : In patients with congestive heart failure, Sematilide prolonged repolarization but did not alter hemodynamic variables (Stambler et al., 1995).
Pharmacokinetics and Tolerability : It has well-tolerated pharmacokinetics, effect on QTc interval after intravenous and oral administration, suggesting a favorable profile for clinical use (Shi et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXAJGDKHKNFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049016 | |
Record name | Sematilide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sematilide hydrochloride | |
CAS RN |
101526-62-9 | |
Record name | Sematilide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sematilide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMATILIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.